molecular formula C10H25NO3Si B071070 T-Butylaminopropyltrimethoxysilane CAS No. 174219-86-4

T-Butylaminopropyltrimethoxysilane

Cat. No.: B071070
CAS No.: 174219-86-4
M. Wt: 235.4 g/mol
InChI Key: QXULZQKARBZMBR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of T-Butylaminopropyltrimethoxysilane typically involves the reaction of trimethoxysilane with aminopropanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound is scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. The process involves the use of high-purity reagents and advanced purification techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

T-Butylaminopropyltrimethoxysilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

T-Butylaminopropyltrimethoxysilane has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-Butylaminopropyltrimethoxysilane
  • N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
  • N-(3-(Trimethoxysilyl)propyl)ethylenediamine

Uniqueness

T-Butylaminopropyltrimethoxysilane is unique due to its tert-butyl group, which provides steric hindrance and enhances the stability of the compound. This makes it particularly useful in applications where stability and durability are critical .

Properties

IUPAC Name

2-methyl-N-(3-trimethoxysilylpropyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H25NO3Si/c1-10(2,3)11-8-7-9-15(12-4,13-5)14-6/h11H,7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXULZQKARBZMBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCCC[Si](OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H25NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40597207
Record name N-tert-Butyl-3-(trimethoxysilyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174219-86-4
Record name N-tert-Butyl-3-(trimethoxysilyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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